molecular formula C13H18ClFN2 B1426866 2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine CAS No. 1407056-92-1

2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine

Cat. No. B1426866
M. Wt: 256.74 g/mol
InChI Key: ICBHPSKIKLGCED-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, along with the reaction conditions and yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Arylmethylidenefuranones and Heterocyclic Amines Synthesis

Research by Kamneva et al. (2018) systematizes data on reactions of arylmethylidene derivatives with various nucleophiles, demonstrating the versatility of heterocyclic compounds in synthesizing a wide range of acyclic, cyclic, and heterocyclic compounds, including amides and pyrrolones. This indicates a potential pathway for the synthesis of complex molecules, possibly including compounds similar to the one , emphasizing the role of such structures in creating pharmacologically active molecules (Kamneva, Anis’kova, & Egorova, 2018).

PFAS Removal by Amine-functionalized Sorbents

Ateia et al. (2019) discuss the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) using amine-containing sorbents, suggesting that structures incorporating amines, such as the compound , could be applied in environmental remediation technologies. The study highlights how amine-functionalized materials can offer solutions for water treatment, potentially contributing to the development of novel purification methods (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Pyrrolidine in Drug Discovery

Li Petri et al. (2021) review the significance of the pyrrolidine ring in medicinal chemistry, highlighting its utility in designing compounds for treating human diseases due to its stereochemistry and 3D coverage. This underscores the importance of pyrrolidine derivatives, like the compound of interest, in drug discovery, offering insights into their role in enhancing pharmacophore space exploration (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Biogenic Amines and Food Safety

Bulushi et al. (2009) provide an extensive review of biogenic amines in fish, discussing their roles in intoxication, spoilage, and nitrosamine formation. This research area could be relevant to understanding the interactions of biogenic amines with compounds like "2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine," especially in food safety and preservation contexts (Bulushi, Poole, Deeth, & Dykes, 2009).

Safety And Hazards

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Future Directions

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Please consult with a qualified professional or refer to specific scientific literature for accurate information.


properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)-1-propan-2-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c1-8(2)17-6-5-12(16)13(17)9-3-4-10(14)11(15)7-9/h3-4,7-8,12-13H,5-6,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBHPSKIKLGCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(C1C2=CC(=C(C=C2)Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
Reactant of Route 2
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
Reactant of Route 3
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
Reactant of Route 4
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
Reactant of Route 5
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine
Reactant of Route 6
2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine

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